Enoxacin Sesquihydrate

説明

Synthesis Analysis

Enoxacin Sesquihydrate can be synthesized through various methods. An alternative synthesis method involves the construction of the 1,8-naphthyridine ring via Dieckmann-type cyclization starting from ethyl fluoroacetate, leading to ethyl 5-fluoronicotinate with a 2-ethoxycarbonylethylamino moiety at C-2 (Miyamoto, Egawa, & Matsumoto, 1987). Additionally, the synthesis of various enoxacin analogues via nucleophilic substitution of the 3-carboxylic acid moiety of the drug by aromatic amines has been reported (Arayne, Sultana, Haroon, Mesaik, & Asif, 2009).

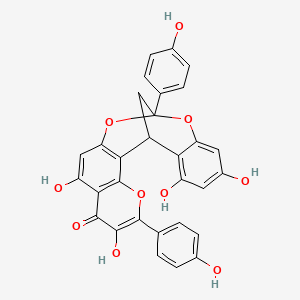

Molecular Structure Analysis

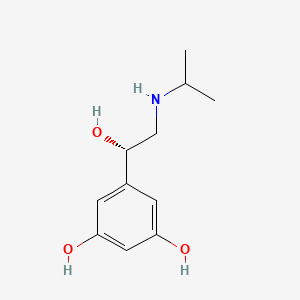

The molecular structure of this compound is characterized by the presence of a 1,8-naphthyridine ring. Studies have analyzed its crystal structures, revealing how the compound crystallizes in different systems (Yu, Lai, Liu, & Xia, 2009).

Chemical Reactions and Properties

Enoxacin's chemical behavior is influenced by pH, affecting its absorption, emission properties, and photodegradation. The fluorescence quantum yield and photodegradation quantum yield of Enoxacin vary significantly with pH changes (Sortino, Guidi, Giuffrida, Monti, & Velardita, 1998). Its reactions with hydroxyl radicals and other photo-induced species also contribute to its photochemical behavior in aquatic environments (Lastre-Acosta et al., 2018).

Physical Properties Analysis

The thermal behavior of Enoxacin and its derivatives under inert conditions has been investigated. This includes an analysis of thermal degradation stages and the effect of hydrochloric acid in its hydrochloride form on its thermal behavior (Shi Jingyan et al., 2012).

Chemical Properties Analysis

Enoxacin's interaction with metals has been studied, revealing how it acts as a monoanionic bidentate ligand in forming complexes with transition metals. These complexes have been characterized for their antibacterial activity and ability to scavenge reactive oxygen species (Arayne, Sultana, Haroon, & Mesaik, 2009).

科学的研究の応用

1. Antiparasitic Potential

Enoxacin Sesquihydrate exhibits significant inhibitory effects against Babesia and Theileria parasites. Its primary antibabesial effect results from the inhibition of DNA gyrase subunit A and DNA topoisomerase, making it a potential treatment for Babesiosis and Theileriosis, especially in mixed infections with bacterial diseases or in cases of animal sensitivity against diminazin toxicity (Omar et al., 2015).

2. Anticancer Activity

Enoxacin shows promising anticancer activity, distinct from other quinolones. It enhances RNA interference, promotes microRNA processing, and produces free radicals. Its proapoptotic, cell cycle arresting, and cytostatic effects, along with the inhibition of cancer invasiveness, suggest its potential as a safer, selective, and effective anticancer therapy (Jałbrzykowska et al., 2022).

3. Detection in Biological Fluids

Mn-doped ZnS quantum dots are explored for the room-temperature phosphorescence detection of Enoxacin in biological fluids. This novel method offers a sensitive, selective, and cost-effective approach for Enoxacin detection without interference from autofluorescence and scattering light, indicating its potential in monitoring Enoxacin in medical applications (He et al., 2008).

4. Antibacterial Analogue Synthesis

Enoxacin analogues have been synthesized for improved antibacterial properties against various Gram-positive and Gram-negative bacteria. These derivatives, formed via nucleophilic substitution, display enhanced antimicrobial profiles and modulate oxidative burst responses in phagocytes (Arayne et al., 2009).

5. Environmental Applications

Enoxacin's potential environmental impact is demonstrated through studies on its degradation in natural waters, including reactions with various reactive photo-induced species. Understanding its behavior in the aqueous phase and degradation mechanisms is crucial for assessing the environmental risk associated with its use (Lastre-Acosta et al., 2018).

6. Anti-Obesity Effects

Enoxacin mitigates obesity by inducing fat and muscle energy metabolism, independent of its antibiotic function. Its action on microRNA expression in adipose tissue and skeletal muscle promotes thermogenic signaling and oxidative metabolism, presenting a novel approach to combating obesity (Rocha et al., 2020).

7. Osteoclast Formation Inhibition

Enoxacin exhibits potent inhibitory effects on osteoclast formation and bone resorption. It acts by abrogating RANKL-induced JNK signaling, suggesting its potential in treating diseases caused by excessive osteoclast formation, such as osteolysis (Liu et al., 2014).

8. Antimicrobial Metal Complexes

Metal complexes of Enoxacin have been synthesized, displaying enhanced antibacterial activity and the ability to scavenge reactive oxygen species. These complexes, indicating potential in mediating anti-inflammatory responses, showcase the versatility of Enoxacin in various biomedical applications (Arayne et al., 2009).

作用機序

Target of Action

Enoxacin Sesquihydrate primarily targets the bacterial enzymes DNA gyrase (DNA Topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound exerts its bactericidal action by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV . It binds to these enzymes, blocking bacterial DNA replication by preventing the untwisting required to replicate one DNA double helix into two .

Biochemical Pathways

This compound affects the biochemical pathways related to DNA replication in bacteria. By inhibiting DNA gyrase and topoisomerase IV, it prevents bacterial DNA replication, transcription, repair, and recombination . This leads to the eradication of bacteria, making Enoxacin a bactericidal antibiotic .

Pharmacokinetics

It is known that after oral administration, enoxacin is rapidly and well absorbed from the gastrointestinal tract . It is widely distributed throughout the body and in different biological tissues, often exceeding serum concentrations . Approximately 60% of an orally administered dose is excreted in the urine as unchanged drug within 24 hours .

Result of Action

The molecular and cellular effects of this compound’s action result in the eradication of both Gram-positive and Gram-negative bacteria . It is a broad-spectrum antibiotic that may be active against pathogens resistant to drugs that act by different mechanisms .

将来の方向性

生化学分析

Biochemical Properties

Enoxacin Sesquihydrate plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By binding to these enzymes, this compound prevents the untwisting of the DNA double helix, thereby blocking DNA replication and leading to bacterial cell death .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by interfering with DNA replication, which is critical for cell division and growth. This compound also impacts cell signaling pathways and gene expression by inhibiting the enzymes involved in these processes. Additionally, this compound can affect cellular metabolism by disrupting the normal function of bacterial cells .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for the supercoiling and relaxation of bacterial DNA, which are necessary for replication and transcription. By inhibiting these enzymes, this compound prevents the replication of bacterial DNA, leading to cell death. This compound also inhibits the expression of certain microRNAs, which can affect gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound can influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its efficacy can decrease over time due to degradation. Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit bacterial growth without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including liver damage and neurological symptoms. It is important to determine the optimal dosage to balance efficacy and safety in animal models .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with the cytochrome P-450 hepatic microsomal enzyme system. This interaction can inhibit the metabolism of other compounds, leading to increased concentrations of these compounds in the body. This compound is primarily excreted in the urine as an unchanged drug, indicating limited metabolism in the body .

Transport and Distribution

This compound is well absorbed from the gastrointestinal tract and is widely distributed throughout the body. It binds to serum proteins and is transported to various tissues, where it exerts its antibacterial effects. The distribution of this compound in tissues often exceeds its concentration in the serum, ensuring its efficacy in treating infections .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cells, where it targets DNA gyrase and topoisomerase IV. This compound does not have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the bacterial cytoplasm, where it exerts its bactericidal effects .

特性

IUPAC Name |

1-ethyl-6-fluoro-4-oxo-7-piperazin-1-yl-1,8-naphthyridine-3-carboxylic acid;trihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C15H17FN4O3.3H2O/c2*1-2-19-8-10(15(22)23)12(21)9-7-11(16)14(18-13(9)19)20-5-3-17-4-6-20;;;/h2*7-8,17H,2-6H2,1H3,(H,22,23);3*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKNNITGJCMPHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.CCN1C=C(C(=O)C2=CC(=C(N=C21)N3CCNCC3)F)C(=O)O.O.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H40F2N8O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

694.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84294-96-2 | |

| Record name | Enoxacin sesquihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084294962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ENOXACIN SESQUIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I9CD31N8WB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does enoxacin sesquihydrate interact with tyrosinase and what are the downstream effects of this interaction?

A1: The study demonstrated that this compound acts as a tyrosinase inhibitor []. While the exact binding site wasn't specified for this compound specifically, the research indicates that fluoroquinolones, including this compound, likely bind within the active region of the tyrosinase enzyme []. This binding inhibits the enzyme's activity, ultimately interfering with melanin production []. This finding is particularly interesting because melanin plays a crucial role in several biological processes, including pigmentation and protection against UV radiation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(18-phenyl-11-oxa-13,15-diazatetracyclo[8.8.0.02,7.012,17]octadeca-1(10),2,4,6,8,12,14,16-octaen-16-yl)benzamide](/img/structure/B1263124.png)

![(15R)-13-(2,5-difluorophenyl)-10,10-dimethyl-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1263137.png)